Yixingensin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Yixingensin can be synthesized through various chemical routes. One common method involves the glycosylation of Ombuin (a flavonoid) with glucose. The reaction typically requires a glycosyl donor, such as a glucose derivative, and a catalyst to facilitate the glycosylation process. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources, such as Gynostemma pentaphyllum. The process includes:

Extraction: The plant material is subjected to solvent extraction to isolate the flavonoid glycosides.

Analyse Chemischer Reaktionen

Types of Reactions

Yixingensin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of this compound.

Substitution: Alkylated and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Yixingensin has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry and as a reagent in synthetic chemistry.

Wirkmechanismus

Yixingensin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Inhibition of Melanin Production: It inhibits the enzyme tyrosinase, which is involved in melanin synthesis, thereby reducing melanin production.

Antibacterial and Anti-inflammatory Effects: This compound disrupts bacterial cell walls and membranes, inhibits bacterial energy metabolism, and reduces inflammation by modulating inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.

Kaempferol: A flavonoid with similar antioxidant activity and potential therapeutic applications.

Ginsenosides: Bioactive compounds found in ginseng with a wide range of pharmacological effects.

Uniqueness of Yixingensin

This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. Its ability to inhibit melanin production and its potential use in preventing skin cancer further distinguish it from similar compounds .

Biologische Aktivität

Yixingensin, a compound derived from the plant Gynostemma pentaphyllum, has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. We will also present relevant case studies and data tables to illustrate these findings.

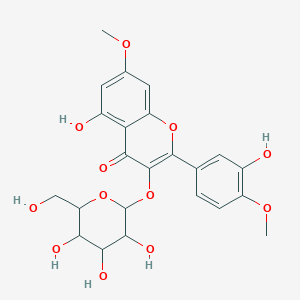

Chemical Structure and Classification

This compound is classified as a flavonoid, a group of polyphenolic compounds known for their various health benefits. The specific chemical structure of this compound contributes to its biological activities, which include interactions with cellular pathways and modulation of immune responses.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacteria are summarized in the following table:

| Pathogen | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 25 |

These findings indicate that this compound could be a promising candidate for developing natural antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH, ABTS, and hydroxyl radical scavenging tests. The results from these assays are as follows:

| Assay Type | IC50 (µg/ml) |

|---|---|

| DPPH | 83.43 |

| ABTS | 82.62 |

| Hydroxyl Radical Scavenging | 208.38 |

These values suggest that this compound exhibits substantial antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Properties

This compound has shown potential anti-inflammatory effects in various models. In a comparative study with mefenamic acid as a control, this compound exhibited higher anti-inflammatory activity, indicating its potential as a natural anti-inflammatory agent.

Anticancer Potential

Research exploring the anticancer effects of this compound has indicated that it may inhibit the growth of cancer cells through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. One study reported that Gypenosides (a group including this compound) induced apoptosis in human colon cancer cells via mitochondrial-dependent pathways and activation of caspase-3 . This suggests that this compound could be beneficial in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study conducted on Combretum erythrophyllum found that this compound exhibited strong antibacterial activity against multiple bacterial strains, supporting its use in traditional medicine for treating infections .

- Oxidative Stress Reduction : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, indicating its potential role in protecting against oxidative damage .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers, suggesting its use as an adjunct therapy in cancer treatment .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRPVOZGWVGWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.